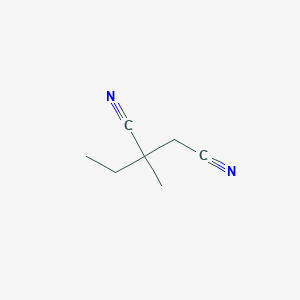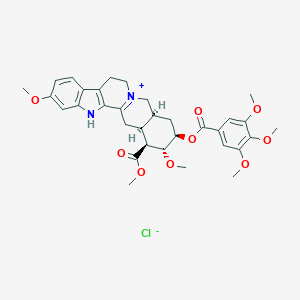
beta-D-GlcpNAc-(1->6)-D-GalpNAc
Overview
Description
beta-D-GlcpNAc-(1->6)-D-GalpNAc: is an amino disaccharide consisting of 2-acetamido-2-deoxy-beta-D-glucopyranose and 2-acetamido-2-deoxy-D-galactopyranose joined by a (1→6) glycosidic bond . This compound is a part of the glycan family and plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GlcpNAc-(1->6)-D-GalpNAc typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactopyranose with 2-acetamido-2-deoxy-beta-D-glucopyranose. The reaction is catalyzed by glycosyltransferases under specific conditions to ensure the formation of the (1→6) glycosidic bond .
Industrial Production Methods: Industrial production of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that express the necessary glycosyltransferases. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-D-GlcpNAc-(1->6)-D-GalpNAc can undergo oxidation reactions, typically using oxidizing agents like periodate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the acetamido group with other functional groups using specific reagents.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: beta-D-GlcpNAc-(1->6)-D-GalpNAc is used as a building block in the synthesis of complex glycans and glycoproteins. It is also used in the study of glycosylation processes and the development of glycan-based materials .
Biology: In biological research, this compound is used to study cell-cell interactions, signal transduction, and immune responses. It is also involved in the investigation of glycan structures on cell surfaces .
Medicine: It is also used in the study of diseases related to glycosylation disorders .
Industry: In the industrial sector, this compound is used in the production of bioactive materials, including biocompatible coatings and hydrogels. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The compound can also influence the immune response by interacting with immune cell receptors .
Comparison with Similar Compounds
beta-D-GlcpNAc-(1->6)-D-GlcpNAc: An amino disaccharide consisting of two 2-acetamido-2-deoxy-beta-D-glucopyranose residues joined by a (1→6) glycosidic bond.
beta-D-GlcpNAc-(1->6)-GalNAc-ol: An amino disaccharide that is 2-acetamido-2-deoxy-D-galactitol in which the hydroxy group at position 6 of the galactitol moiety has been converted into the corresponding 2-acetamido-beta-D-glucopyranoside.
Uniqueness: beta-D-GlcpNAc-(1->6)-D-GalpNAc is unique due to its specific glycosidic linkage and the presence of both glucopyranose and galactopyranose units. This structural uniqueness allows it to participate in distinct biological processes and interactions compared to other similar compounds .
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQSCCJIAFAQX-CHCYTSQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436103 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452316-31-3 | |
| Record name | GlcNAc1|A-6GalNAc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)




![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)






